![molecular formula C13H10ClN3O B183339 4-Chloro-6-(4-methoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidine CAS No. 173459-03-5](/img/structure/B183339.png)
4-Chloro-6-(4-methoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidine
Vue d'ensemble
Description
4-Chloro-6-(4-methoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidine (4-CPP) is a small molecule that has been studied extensively in recent years due to its potential applications in various scientific fields. 4-CPP is a pyrrolo[2,3-d]pyrimidine derivative that has been found to possess a wide range of biological activities, including anti-inflammatory, analgesic, and anticonvulsant effects. 4-CPP has also been studied for its potential applications in cancer therapy and drug delivery.
Applications De Recherche Scientifique
Anti-inflammatory Activity : Novel pyrrolo[2,3-d]pyrimidine derivatives, including those with a 4-methoxyphenyl group, have been synthesized and shown to possess significant in vivo anti-inflammatory activities (Mohamed, Kamel, & Abd El-hameed, 2013).
Synthesis and Structural Studies : Research on the synthesis of various pyrrolo[2,3-d]pyrimidine derivatives, including those with hydroxy groups and methoxy substituents, has been conducted to explore their chemical properties and potential applications (Kim & Santilli, 1969).
Isostructural and Crystal Structure Analysis : Studies on the isostructural nature of certain pyrimidine derivatives, including those with methoxyphenyl groups, have provided insights into their electronic structures and hydrogen bonding patterns (Trilleras, Quiroga, Cobo, & Glidewell, 2009).
Antiviral Activity : Some pyrrolo[2,3-d]pyrimidine derivatives have been synthesized and evaluated for their antiviral activity, particularly against human cytomegalovirus (HCMV) and herpes simplex virus type 1 (HSV-1) (Saxena et al., 1988).
NMR Data for Structural Elucidation : The NMR data for N-substituted 6-(4-methoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amines has been analyzed for chemical shift assignments, aiding in the structural characterization of these compounds (Sørum et al., 2010).
Synthesis and Antiproliferative Activity : Studies on the synthesis of 4-substituted and 4,5-disubstituted pyrrolo[2,3-d]pyrimidines have shown antiproliferative activity against various cancer cell lines (Pudlo et al., 1990).
Antibacterial Applications : Research on the synthesis of pyrrolo[2,3-d]pyrimidine derivatives has included exploration of their potential as antibacterial agents (Abdel-Mohsen & Geies, 2008, 2009).
Synthesis and Potential Bioactivity : The synthesis of novel pyrrolo[2,3-d]pyrimidine derivatives, including interactions with glycine esters, has been studied, indicating the potential for creating biologically active compounds (Zinchenko et al., 2018).
Mécanisme D'action
Target of Action
Pyrido[2,3-d]pyrimidine derivatives have been reported to target dihydrofolate reductase (dhfr), tyrosine-protein kinase transforming protein abl, and map kinases .
Mode of Action
It’s known that pyrimidine derivatives can exert their effects through various mechanisms, such as inhibiting protein kinases . These enzymes are crucial for controlling cell growth, differentiation, migration, and metabolism .
Biochemical Pathways
It’s known that pyrimidine derivatives can inhibit the nf-kb inflammatory pathway and er stress .
Pharmacokinetics
It’s known that the degree of lipophilicity of a drug, ie, its affinity for a lipid environment, allows it to diffuse easily into cells .
Result of Action
It’s known that pyrimidine derivatives can exhibit neuroprotective and anti-inflammatory properties . They can inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . They can also reduce the expression of the endoplasmic reticulum (ER) chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells .
Action Environment
It’s known that the efficacy of a drug can be influenced by various factors, including its chemical structure, the presence of other substances, and the physiological conditions of the organism .
Propriétés
IUPAC Name |
4-chloro-6-(4-methoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClN3O/c1-18-9-4-2-8(3-5-9)11-6-10-12(14)15-7-16-13(10)17-11/h2-7H,1H3,(H,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUGVARUTGQCQHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC3=C(N2)N=CN=C3Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00632507 | |
| Record name | 4-Chloro-6-(4-methoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00632507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
173459-03-5 | |
| Record name | 4-Chloro-6-(4-methoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00632507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

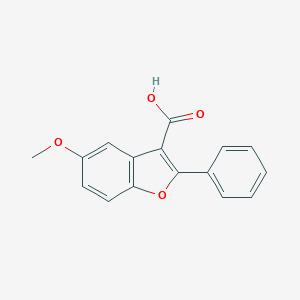

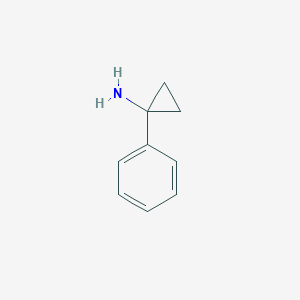


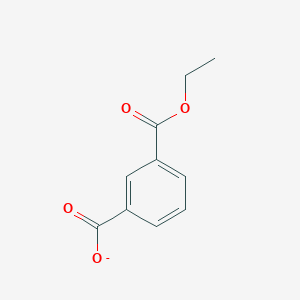
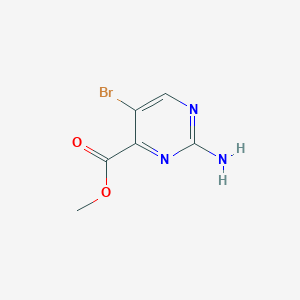
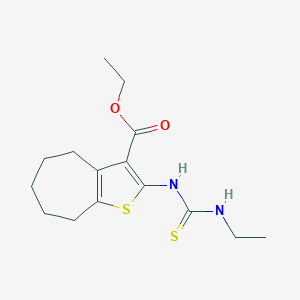

![1-[(4-Dimethylaminophenyl)methylamino]propan-2-ol](/img/structure/B183273.png)
![4-[(4-Pyridinylmethyl)amino]benzoic acid](/img/structure/B183275.png)
![Benzo[1,3]dioxol-5-ylmethyl-(tetrahydro-furan-2-ylmethyl)-amine](/img/structure/B183278.png)

